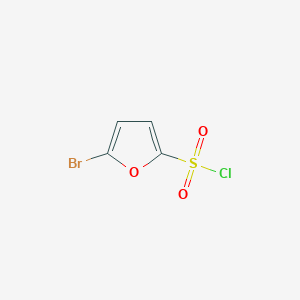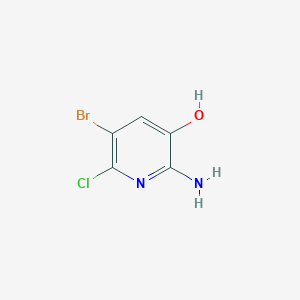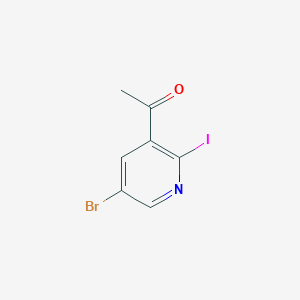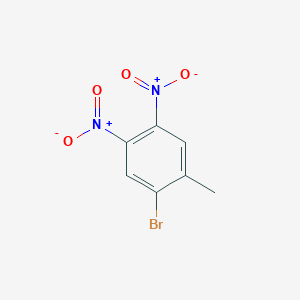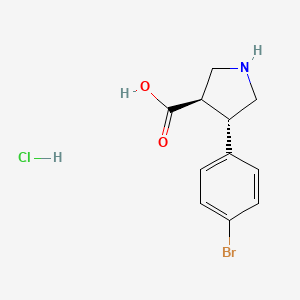
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains a bromophenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
“(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a solid at room temperature. It should be stored in a dark place and kept dry .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride has been utilized in the synthesis of structurally complex compounds. For instance, Burgos et al. (1992) synthesized a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, analyzing their structure using NMR spectroscopy and X-ray diffraction (Burgos et al., 1992).
Medicinal Chemistry
- This compound has applications in medicinal chemistry, particularly in the design of influenza neuraminidase inhibitors. Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, synthesized from related pyrrolidine carboxylic acids and analyzed its structure in the enzyme's active site (Wang et al., 2001).
Biochemical Industry
- In the biochemical industry, derivatives of pyrrolidine carboxylic acids are used. Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid, showcasing the industrial applications of related compounds (Kumar & Babu, 2009).
Chemical Synthesis
- The compound is used in the chemical synthesis of intermediates for various applications. Niu Wen-bo (2011) discussed the synthesis of a pyrazole-carboxylic acid derivative, an important intermediate in insecticide production (Niu Wen-bo, 2011).
Pharmaceutical Research
- In pharmaceutical research, derivatives of pyrrolidine carboxylic acid are significant. Hashihayata et al. (2002) used a similar compound for synthesizing the side chain of a novel carbapenem, an antibacterial drug (Hashihayata et al., 2002).
Organometallic Chemistry
- In organometallic chemistry, related compounds are synthesized for various applications. Lu et al. (1995) synthesized silatrane-4-carboxylic acids, demonstrating the compound's relevance in this field (Lu et al., 1995).
Large-Scale Synthesis
- Ennis et al. (1999) described the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, showcasing the large-scale industrial applications of related compounds (Ennis et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONOJNNUHUBSJT-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855759 | |
| Record name | (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217832-47-7 | |
| Record name | (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)


